molecular formula C6H11BrO2 B3020765 (S)-2-bromo-4-methylpentanoic acid CAS No. 28659-87-2

(S)-2-bromo-4-methylpentanoic acid

Cat. No.: B3020765
CAS No.: 28659-87-2
M. Wt: 195.056
InChI Key: NNFDHJQLIFECSR-YFKPBYRVSA-N
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Description

(S)-2-bromo-4-methylpentanoic acid, also known as SBMPA, is a type of bromoalkanoic acid that has been studied extensively in scientific research. This compound is found naturally in some plant species, and has been used in laboratory experiments to study its biochemical and physiological effects. SBMPA has been used in a variety of applications, from drug discovery to agricultural research.

Scientific Research Applications

1. Analytical Method Development for Alcoholic Beverages

A study by (Gracia-Moreno, Lopez, & Ferreira, 2015) developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids in wine and other alcoholic beverages. This method uses solid-phase extraction and gas chromatography-mass spectrometry, providing sensitive detection of these compounds.

2. Synthesis of Fluoroamino Acids

Gershon, Shanks, & Clarke (1978) synthesized 4-fluoroisoleucine by ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid. This compound was explored for its biological activity against various organisms (Gershon, Shanks, & Clarke, 1978).

3. Vitamin B12 Antimetabolites Production

Perlman et al. (1977) isolated 2-amino-4-keto-3-methylpentanoic acids as vitamin B12 antimetabolites from Bacillus cereus fermentations. These compounds were shown to inhibit the growth of Escherichia coli in a vitamin B12-dependent manner (Perlman et al., 1977).

4. Determination of Precursors of Wine Aroma Compounds

Another study by (Gracia-Moreno, Lopez, & Ferreira, 2015) optimized a method for determining hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. These acids are significant for their sensory effects.

5. Stereoselective Synthesis of Fluorinated Amino Acids

Laue, Kröger, Wegelius, & Haufe (2000) conducted a study on the stereoselective synthesis of fluorinated amino acids, which involved the use of 2-bromo-4-fluoro-3-methylpentanoic acid (Laue et al., 2000).

6. Synthesis of Antimicrobial Compounds

In a 2012 study, Kim et al. isolated a compound from Siegesbeckia glabrescens with antibacterial activity against Staphylococcus aureus. This compound was derived from 4-methylpentanoic acid, highlighting its potential in antimicrobial applications (Kim et al., 2012).

7. Extraction and Separation of Iron(III)

Gawali & Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process is relevant in the separation and analysis of iron in various samples (Gawali & Shinde, 1974).

8. Acid-Base Properties of Oxide Systems

Cutrufello et al. (2002) investigated the acid-base properties of oxide systems using 4-methylpentan-2-ol in their catalytic studies. This research is significant in the field of catalysis and material science (Cutrufello et al., 2002).

Safety and Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications or areas of research for the compound. This could be based on its properties or activities .

Properties

IUPAC Name

(2S)-2-bromo-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

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